(3-Bromo-5-isopropoxyphenyl)(methyl)sulfane
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Overview
Description
(3-Bromo-5-isopropoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H13BrOS and a molecular weight of 261.18 g/mol . This compound is characterized by the presence of a bromine atom, an isopropoxy group, and a methylsulfane group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-isopropoxyphenyl)(methyl)sulfane typically involves the bromination of 5-isopropoxyphenyl(methyl)sulfane. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar bromination techniques used in laboratory synthesis are scaled up for industrial production, with additional considerations for safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-isopropoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfane group to a thiol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products such as (3-azido-5-isopropoxyphenyl)(methyl)sulfane or (3-thiocyanato-5-isopropoxyphenyl)(methyl)sulfane.
Oxidation Reactions: Products such as (3-bromo-5-isopropoxyphenyl)(methyl)sulfoxide or (3-bromo-5-isopropoxyphenyl)(methyl)sulfone.
Reduction Reactions: Products such as 5-isopropoxyphenyl(methyl)sulfane or 3-bromo-5-isopropoxyphenylthiol.
Scientific Research Applications
(3-Bromo-5-isopropoxyphenyl)(methyl)sulfane has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of (3-Bromo-5-isopropoxyphenyl)(methyl)sulfane depends on its specific application
Properties
Molecular Formula |
C10H13BrOS |
---|---|
Molecular Weight |
261.18 g/mol |
IUPAC Name |
1-bromo-3-methylsulfanyl-5-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13BrOS/c1-7(2)12-9-4-8(11)5-10(6-9)13-3/h4-7H,1-3H3 |
InChI Key |
CJURJMLJGPQJAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)Br)SC |
Origin of Product |
United States |
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